molecular formula C19H22N2O4 B2929918 1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol CAS No. 942033-66-1

1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol

Cat. No.: B2929918
CAS No.: 942033-66-1
M. Wt: 342.395
InChI Key: YKOGNTDXUFKLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol is a complex organic compound that features a benzimidazole ring fused with a 2,5-dimethoxyphenyl group through a propanol linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of ortho-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Attachment of 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a 2,5-dimethoxybenzyl halide.

    Propanol Linkage Formation: The final step involves the formation of the propanol linkage by reacting the intermediate with an appropriate alcohol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its wide range of biological activities.

    2,5-Dimethoxybenzyl Alcohol: A related compound with similar structural features.

    1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]ethanol: A closely related compound with an ethanol linkage instead of propanol.

Uniqueness

1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol is unique due to its specific combination of a benzimidazole ring and a 2,5-dimethoxyphenyl group linked through a propanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(benzimidazol-1-yl)-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-23-16-7-8-19(24-2)14(9-16)11-25-12-15(22)10-21-13-20-17-5-3-4-6-18(17)21/h3-9,13,15,22H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOGNTDXUFKLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)COCC(CN2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.